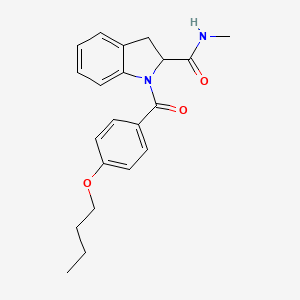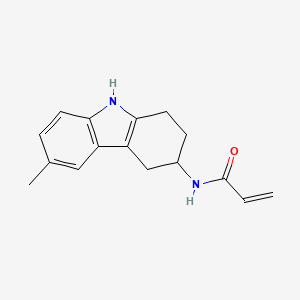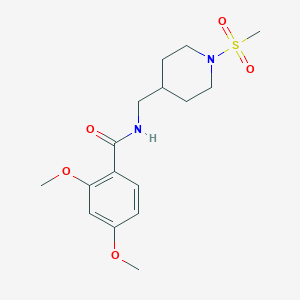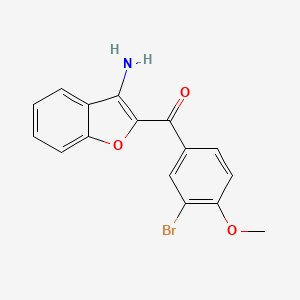![molecular formula C18H22N4O B2484422 N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097915-23-4](/img/structure/B2484422.png)
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine: is a small-molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases. This compound is known for its ability to interfere with specific molecular pathways, making it a valuable candidate for therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of the pyrimidin-4-amine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product.
化学反应分析
Types of Reactions
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
科学研究应用
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer and autoimmune diseases due to its inhibitory effects on specific molecular targets.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, that play a role in disease progression. By binding to these targets, the compound can inhibit their activity, leading to a reduction in disease symptoms or progression. The exact molecular pathways involved may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine: Another compound with a similar structure but different biological activity.
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine analogs: Various analogs with slight modifications to the chemical structure that may exhibit different properties and activities.
Uniqueness
This compound is unique due to its specific inhibitory effects on molecular targets involved in cancer and autoimmune diseases. Its structural features, such as the azetidine ring and pyrimidin-4-amine moiety, contribute to its distinct biological activity and therapeutic potential.
属性
IUPAC Name |
(4-tert-butylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-18(2,3)14-6-4-13(5-7-14)17(23)22-10-15(11-22)21-16-8-9-19-12-20-16/h4-9,12,15H,10-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGUHFRIZBUGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2484339.png)
![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B2484340.png)
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2484342.png)
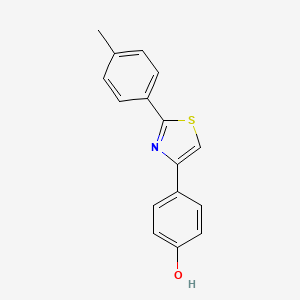
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2484346.png)
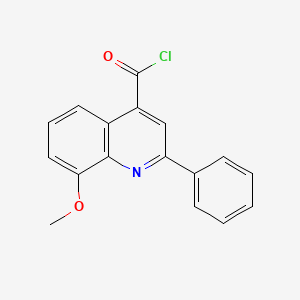
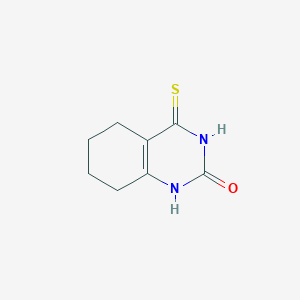
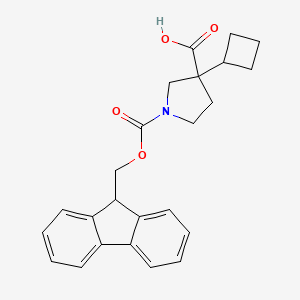

![N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2484354.png)
